

# Spectroscopic Profile of 9-Fluoro-1-nonanol: A Technical Guide

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## Compound of Interest

Compound Name: Nonanol, 9-fluoro-

Cat. No.: B1198897

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This technical guide provides a comprehensive overview of the available spectroscopic data for 9-fluoro-1-nonanol. Due to the limited availability of a complete public dataset for 9-fluoro-1-nonanol, this guide also includes comparative data from its structural analog, 9-bromo-1-nonanol, to provide valuable context and predictive insights.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 9-fluoro-1-nonanol,  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR are all highly relevant.

### $^1\text{H}$ NMR Spectroscopy

Data:

While a specific experimental spectrum for 9-fluoro-1-nonanol is not publicly available, the expected chemical shifts can be predicted based on the structure. The terminal fluorine atom will have the most significant deshielding effect on the adjacent methylene group (C9), with the effect diminishing along the carbon chain.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for 9-Fluoro-1-nonanol

Protons	Predicted Chemical Shift (ppm)	Multiplicity
H-1	~3.6	Triplet
H-9	~4.4	Triplet of triplets
H-2 to H-8	1.2 - 1.7	Multiplets
OH	Variable	Singlet (broad)

#### Experimental Protocol:

A typical  $^1\text{H}$  NMR spectrum would be acquired by dissolving a ~5-10 mg sample of 9-fluoro-1-nonanol in approximately 0.6 mL of a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 300, 400, or 500 MHz NMR spectrometer at room temperature. Key acquisition parameters would include a  $30^\circ$  pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Data processing would involve Fourier transformation, phase correction, and baseline correction.

## $^{13}\text{C}$ NMR Spectroscopy

#### Data:

Similar to  $^1\text{H}$  NMR, a complete experimental  $^{13}\text{C}$  NMR spectrum for 9-fluoro-1-nonanol is not readily available. However, data for the closely related 9-bromo-1-nonanol can provide a useful reference. The carbon directly attached to the fluorine (C9) is expected to show a large C-F coupling constant.

Table 2:  $^{13}\text{C}$  NMR Chemical Shifts for 9-Bromo-1-nonanol

Carbon	Chemical Shift (ppm)
C1	62.9
C2	32.7
C3	25.6
C4	29.3
C5	28.7
C6	28.1
C7	32.8
C8	33.9
C9	34.0

Source: PubChem CID 108700

For 9-fluoro-1-nonanol, the chemical shift of C9 would be significantly different due to the higher electronegativity of fluorine, and it would appear as a doublet due to one-bond C-F coupling.

#### Experimental Protocol:

The sample preparation would be similar to that for  $^1\text{H}$  NMR. The  $^{13}\text{C}$  NMR spectrum would be acquired on the same spectrometer, typically with a proton-decoupling sequence. Important parameters include a  $45^\circ$  pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans to achieve a good signal-to-noise ratio.

## $^{19}\text{F}$ NMR Spectroscopy

Data:

A SpectraBase entry confirms the existence of a  $^{19}\text{F}$  NMR spectrum for 9-fluoro-1-nonanol[1]. While the specific chemical shift is not provided without an account, for a primary fluoroalkane, the  $^{19}\text{F}$  chemical shift is expected to be in the range of -215 to -225 ppm relative to  $\text{CFCl}_3$ . The signal would likely appear as a triplet due to coupling with the adjacent protons on C9.

#### Experimental Protocol:

$^{19}\text{F}$  NMR spectra can be recorded on a multinuclear NMR spectrometer. The sample preparation is the same as for  $^1\text{H}$  and  $^{13}\text{C}$  NMR. No special standard is typically needed as the spectrometer's frequency is referenced internally.

## Infrared (IR) Spectroscopy

#### Data:

An experimental IR spectrum for 9-fluoro-1-nonanol is not publicly available. However, the spectrum is expected to show characteristic absorption bands for the O-H, C-H, and C-F bonds.

Table 3: Predicted IR Absorptions for 9-Fluoro-1-nonanol

Functional Group	Wavenumber ( $\text{cm}^{-1}$ )	Intensity
O-H stretch	3200 - 3600	Strong, broad
C-H stretch (alkane)	2850 - 3000	Strong
C-O stretch	1050 - 1150	Strong
C-F stretch	1000 - 1100	Strong

#### Experimental Protocol:

An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small drop of the liquid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr). A background spectrum of the clean ATR crystal or empty salt plates is recorded first and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

#### Data:

The exact mass of 9-fluoro-1-nonanol is 162.141993 g/mol for the molecular formula  $C_9H_{19}FO$ <sup>[1]</sup>. The mass spectrum would show the molecular ion peak ( $M^+$ ) at  $m/z$  162.

Table 4: Predicted Key Fragments in the Mass Spectrum of 9-Fluoro-1-nonanol

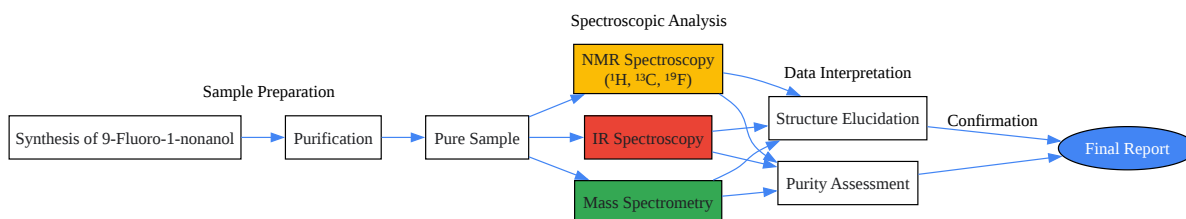
$m/z$	Fragment
162	$[M]^+$
144	$[M - H_2O]^+$
133	$[M - CH_2OH]^+$
45	$[CH_2=OH]^+$

#### Experimental Protocol:

A mass spectrum can be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a volatile solvent like dichloromethane or methanol, is injected into the GC. The components are separated on a capillary column and then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating fragments. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound like 9-fluoro-1-nonanol.



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Caption: Logical workflow for spectroscopic analysis.

This guide provides a framework for understanding the expected spectroscopic properties of 9-fluoro-1-nonanol. While a complete, experimentally verified dataset is not currently in the public domain, the information presented here, based on available data and established spectroscopic principles, serves as a valuable resource for researchers in the field.

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## References

- 1. spectrabase.com [spectrabase.com]
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